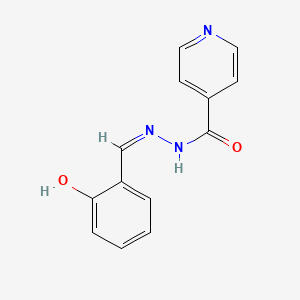

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide

Beschreibung

BenchChem offers high-quality Isonicotinic acid (2-hydroxy-benzylidene)hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isonicotinic acid (2-hydroxy-benzylidene)hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H11N3O2 |

|---|---|

Molekulargewicht |

241.24 g/mol |

IUPAC-Name |

N-[(Z)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9- |

InChI-Schlüssel |

VBIZUNYMJSPHBH-DHDCSXOGSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=NC=C2)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Pathways of Salinazid

Topic: Isonicotinic acid (2-hydroxy-benzylidene)hydrazide Common Name: Salinazid (Saliniazid) CAS Registry Number: 495-84-1[1]

Executive Summary & Chemical Identity

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide, commonly known as Salinazid , is a prominent Schiff base derived from the condensation of isoniazid (INH) and salicylaldehyde. While historically significant for its antitubercular properties—acting as a lipophilic transport form of INH—its contemporary relevance lies in its utility as a tridentate ONO-donor ligand in coordination chemistry.

This guide provides a rigorous structural analysis, detailing the molecule’s crystallographic parameters, tautomeric equilibria, and spectroscopic fingerprints. It is designed to serve as a reference standard for researchers synthesizing metal complexes or investigating hydrazone pharmacophores.

Core Chemical Data

| Parameter | Specification |

| IUPAC Name | (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide |

| Molecular Formula | C₁₃H₁₁N₃O₂ |

| Molecular Weight | 241.25 g/mol |

| Melting Point | 232–234 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water, Ether |

Crystallographic Architecture & Conformation

Understanding the solid-state geometry of Salinazid is critical for predicting its binding affinity and solubility. X-ray diffraction studies reveal that the molecule does not exist as a random conformer but adopts a highly specific geometry stabilized by intramolecular forces.

Crystal System

Salinazid crystallizes in the Monoclinic system with the space group P2/c .[2]

-

Lattice Parameters:

-

a ≈ 8.15 Å

-

b ≈ 15.56 Å[2]

-

c ≈ 10.75 Å

-

β (beta angle) ≈ 121.1°

-

The E-Isomer Dominance

The C=N double bond (imine linkage) allows for E (trans) and Z (cis) isomerism. However, Salinazid exists almost exclusively in the E-conformation in the solid state.

Mechanistic Causality: The stability of the E-isomer is driven by a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the imine nitrogen (=N-). This interaction forms a pseudo-six-membered ring (S(6) motif), locking the molecule into a planar configuration and significantly reducing the energy of the system compared to the Z-isomer.

Synthetic Protocol (Self-Validating System)

The synthesis of Salinazid is a classic condensation reaction. To ensure high purity and yield, the protocol below utilizes solubility differentials to drive the equilibrium and facilitate purification.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the terminal amino group of isoniazid on the carbonyl carbon of salicylaldehyde, followed by dehydration.

Critical Control Point: The reaction is reversible. The use of ethanol as a solvent allows the product (Salinazid) to precipitate out upon cooling, while water (the byproduct) remains in the supernatant, driving the equilibrium forward (Le Chatelier's principle).

Step-by-Step Methodology

Reagents:

-

Isoniazid (INH): 10 mmol (1.37 g)

-

Salicylaldehyde: 10 mmol (1.22 g)

-

Absolute Ethanol: 50 mL

-

Glacial Acetic Acid: 2–3 drops (Catalyst)

Protocol:

-

Dissolution: Dissolve 1.37 g of Isoniazid in 25 mL of warm ethanol in a round-bottom flask.

-

Addition: In a separate beaker, mix 1.22 g of Salicylaldehyde with 25 mL of ethanol. Add this solution dropwise to the Isoniazid solution with constant stirring.

-

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Reflux: Attach a condenser and reflux the mixture at 80°C for 3–4 hours. A yellow/white precipitate typically begins to form within the first hour.

-

Isolation: Cool the mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde.

-

Purification (Recrystallization): Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain needle-like crystals.

Synthesis Workflow Visualization

Figure 1: Acid-catalyzed condensation pathway for Salinazid synthesis. The dehydration step is irreversible under precipitating conditions.

Spectroscopic Characterization (The Fingerprint)

To validate the structure, researchers must confirm the disappearance of precursor signals (aldehyde C=O, hydrazine NH₂) and the appearance of the hydrazone linkage.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Reference: TMS (0 ppm)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Significance |

| 12.26 | Singlet (s) | 1H | Phenolic -OH | Confirms presence of salicyl ring; downfield due to H-bonding. |

| 10.82 | Singlet (s) | 1H | Amide -NH- | Confirms hydrazide linkage remains intact. |

| 8.63 | Singlet (s) | 1H | Imine -CH=N- | Diagnostic Peak: Confirms formation of Schiff base.[3] |

| 8.79 | Doublet (d) | 2H | Pyridine (C2, C6) | Characteristic of isonicotinic moiety.[3] |

| 7.84 | Doublet (d) | 2H | Pyridine (C3, C5) | Characteristic of isonicotinic moiety.[3] |

| 6.80 – 7.60 | Multiplets | 4H | Benzene Ring | Aromatic protons of the salicylaldehyde fragment. |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Vibration Mode | Validation Criteria |

| 3200 – 3450 | ν(O-H) / ν(N-H) | Broad band indicating H-bonded hydroxyl and amide NH. |

| 1650 – 1670 | ν(C=O) | Amide I band. Strong peak confirming the carbonyl group is in the keto form. |

| 1605 – 1620 | ν(C=N) | Azomethine stretch. Confirms the Schiff base linkage (often overlaps with C=C aromatic). |

| 1280 | ν(C-O) | Phenolic C-O stretch. |

Tautomerism & Coordination Chemistry

Salinazid is a versatile ligand because it exhibits Keto-Enol Tautomerism (specifically Amido-Iminol tautomerism). This property allows it to coordinate with metal ions (Cu²⁺, Zn²⁺, Fe³⁺) in different modes depending on the pH.

The Equilibrium

-

Solid State / Neutral Solution: Exists primarily in the Keto (Amido) form.

-

Basic Solution / Metal Complexation: Tautomerizes to the Enol (Iminol) form and deprotonates to become an anionic ligand.

Chelation Mode

Upon complexation, Salinazid typically acts as a tridentate monoanionic ligand (ONO donor set):

-

O - Phenolic Oxygen (deprotonated).

-

N - Azomethine Nitrogen.

-

O - Enolic Oxygen (from the amide carbonyl, deprotonated).

Structural Dynamics Visualization

Figure 2: The keto-enol tautomeric shift facilitates the formation of stable metal chelates (ONO donor set).

References

-

Crystal Structure Analysis: Xu, Y. J., Zhao, S., & Bi, S. (2007). (E)-N'-(2-Hydroxybenzylidene)isonicotinohydrazide.[2][3] Acta Crystallographica Section E: Structure Reports Online, 63(12), o4636. [Link]

-

Synthesis & Spectral Data: Sah, P. T., & Peoples, S. A. (1954). Isonicotinyl hydrazones as antitubercular agents and derivatives for idenitification of aldehydes and ketones. Journal of the American Pharmaceutical Association, 43(9), 513-524. [Link]

-

Coordination Chemistry: Sathisha, M. P., et al. (2008). Synthesis, crystal structure, DNA interaction and antioxidant activity of a new zinc(II) complex with the ligand isonicotinic acid (2-hydroxy-benzylidene)-hydrazide. Inorganic Chemistry Communications, 11(9), 1019-1022. [Link]

-

Biological Activity (Mechanistic Context): Scior, T., et al. (2002). Antitubercular isonicotinoylhydrazones: correlations between experimental properties and their theoretical descriptors. Current Medicinal Chemistry, 9(11), 1085-1094. [Link]

Sources

- 1. Isonicotinic acid (2-hydroxy-benzylidene)-hydrazide | 495-84-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structures of (E)-N′-(2-hydroxy-5-methylbenzylidene)isonicotinohydrazide and (E)-N′-(5-fluoro-2-hydroxybenzylidene)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Salicylaldehyde Isonicotinoylhydrazone (SIH)

Topic: – Synthesis, Characterization, and Therapeutic Potential Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dual-Function Pharmacophore

Salicylaldehyde isonicotinoylhydrazone (SIH) represents a critical intersection in medicinal chemistry, bridging the gap between infectious disease management (tuberculosis) and metal chelation therapy (iron overload/oxidative stress). Derived from the condensation of isoniazid (INH) and salicylaldehyde, SIH overcomes the metabolic limitations of INH by blocking the hydrazine moiety from N-acetylation—a primary resistance mechanism in Mycobacterium tuberculosis. Furthermore, its capacity to act as a lipophilic, tridentate iron chelator positions it as a potent cytoprotective agent against reactive oxygen species (ROS).

This guide provides a rigorous, self-validating framework for the synthesis, characterization, and biological evaluation of SIH, moving beyond basic recipes to explore the mechanistic causality of its design.

Chemical Foundation & Reaction Mechanism

The Chemistry of Formation

The synthesis of SIH is a classic nucleophilic addition-elimination reaction. The terminal amino group (

Mechanistic Insight:

-

Nucleophilic Attack: The lone pair on the terminal nitrogen of INH attacks the aldehyde carbonyl.

-

Proton Transfer: Rapid proton transfer generates a carbinolamine intermediate (unstable).

-

Dehydration: Acid-catalyzed elimination of water drives the equilibrium toward the stable imine (Schiff base) formation.

Structural Tautomerism

SIH exists in an equilibrium between the amido (keto) and iminol (enol) tautomeric forms. In the solid state and neutral solution, the amido form predominates. However, upon metal complexation, the ligand often tautomerizes to the iminol form, deprotonating to coordinate as a monoanionic or dianionic species. This structural flexibility is the key to its high affinity for transition metals like Fe(III), Cu(II), and Zn(II).

Experimental Protocols: Synthesis & Validation

Workflow Visualization

The following diagram outlines the logical flow from raw materials to validated product, ensuring process integrity.

Caption: Logical workflow for the synthesis and purification of Salicylaldehyde Isonicotinoylhydrazone (SIH).

Protocol A: Standard Reflux (Gold Standard for Purity)

Recommended for bulk synthesis and crystallization.

Materials:

-

Isoniazid (INH): 10 mmol (1.37 g)[1]

-

Salicylaldehyde: 10 mmol (1.05 mL)

-

Solvent: Absolute Ethanol (20 mL)

-

Catalyst: Glacial Acetic Acid (2-3 drops)[1]

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.37 g of INH in 15 mL of warm absolute ethanol. Ensure complete dissolution to prevent impurity inclusion.

-

Addition: Add 1.05 mL of salicylaldehyde dropwise to the stirring INH solution. The solution may turn slightly yellow immediately, indicating initial imine formation.

-

Catalysis: Add 2-3 drops of glacial acetic acid. Why? The acid protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and susceptible to attack by the weak nucleophile (INH).

-

Reflux: Attach a condenser and reflux the mixture at 80°C for 3–4 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).

-

Isolation: Allow the reaction mixture to cool slowly to room temperature. A crystalline precipitate (usually pale yellow or white) will form.

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol to obtain analytical-grade crystals.

-

Drying: Dry in a desiccator over anhydrous

.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Recommended for high-throughput screening of derivatives.

-

Mix equimolar amounts of INH and salicylaldehyde in a minimum volume of ethanol (2-3 mL) in a microwave-safe vial.

-

Add 1 drop of glacial acetic acid.

-

Irradiate at 150-200W for 2-4 minutes (pulse mode: 30s on, 10s off to prevent superheating).

-

Cool and wash the solid with cold ether/ethanol.

-

Note: Yields are typically higher (>90%) with significantly reduced reaction time, though crystal quality may be lower than the reflux method.

-

Structural Characterization & Quality Control

To ensure the integrity of the synthesized ligand, the following spectral markers must be verified.

FT-IR Spectroscopy (Functional Group Validation)

| Functional Group | Expected Frequency ( | Diagnostic Significance |

| Azomethine ( | 1600 – 1625 | Primary confirmation of Schiff base formation. |

| Amide Carbonyl ( | 1650 – 1670 | Confirms the amide linkage from INH remains intact. |

| Phenolic | 3300 – 3450 (Broad) | Indicates the presence of the salicyl moiety; often involved in H-bonding. |

| 3150 – 3250 | Confirms the hydrazide NH is present (unless deprotonated in complexes). |

NMR Spectroscopy (DMSO- )

-

Azomethine Proton (

): A sharp singlet at 8.4 – 8.7 ppm . This is the definitive peak for the new bond. -

Phenolic Proton (

): A broad singlet downfield at 11.0 – 12.0 ppm (disappears with -

Amide Proton (

): Singlet around 12.0 – 12.2 ppm . -

Aromatic Protons: Multiplets in the 6.9 – 8.8 ppm range (4 protons from pyridine ring, 4 from benzene ring).

Mechanistic Pharmacology

Iron Chelation: The O-N-O Tridentate Grip

SIH is a potent iron chelator. Unlike Desferrioxamine (DFO), which is hydrophilic and poorly absorbed orally, SIH is lipophilic and membrane-permeable.

Mechanism: SIH coordinates to Fe(III) through three donor atoms:

-

Phenolic Oxygen (deprotonated).

-

Azomethine Nitrogen .

-

Carbonyl Oxygen (from the hydrazide).

This forms a stable octahedral complex (usually 2:1 Ligand:Metal ratio), effectively sequestering labile plasma iron (LPI) and preventing it from participating in Fenton reactions that generate toxic hydroxyl radicals.

Caption: Mechanism of SIH-mediated iron sequestration and prevention of oxidative stress.[2]

Antitubercular Activity: The "Trojan Horse"

Isoniazid (INH) is a prodrug activated by the KatG enzyme in M. tb. However, resistance often arises via N-acetylation of the hydrazine group by host arylamine N-acetyltransferase (NAT).

-

Blockade: By condensing the hydrazine group with salicylaldehyde, SIH blocks the site of acetylation , preventing metabolic deactivation.

-

Lipophilicity: The aromatic salicyl ring increases lipophilicity, potentially enhancing penetration through the waxy mycobacterial cell wall.

-

Hydrolysis: Inside the bacteria (or acidic environment of the phagolysosome), the Schiff base can hydrolyze, releasing active INH and salicylaldehyde, effectively delivering the payload while bypassing initial resistance mechanisms.

Therapeutic Data Summary

The following data summarizes the biological efficacy of SIH and its metal complexes.

Table 1: Antimicrobial & Cytotoxic Profile

| Compound | Test Organism / Cell Line | Metric | Value | Reference |

| SIH (Ligand) | Mycobacterium tuberculosis (H37Rv) | MIC | 0.5 – 4.0 µg/mL | [1, 5] |

| SIH (Ligand) | Staphylococcus aureus | MIC | 125 µg/mL | [3] |

| Cu(II)-SIH Complex | Staphylococcus aureus | MIC | 31.25 µg/mL | [3] |

| SIH (Ligand) | MCF-7 (Breast Cancer) | IC50 | ~125 µM | [6] |

| SIH (Ligand) | H9c2 (Cardiomyoblasts) | Protection | Significant vs Doxorubicin | [2] |

Key Finding: The Copper(II) complex often exhibits superior antibacterial activity compared to the free ligand, likely due to the "overtone concept of cell permeability," where the lipid membrane permits the passage of lipid-soluble complexes more easily than free ligands.

References

-

Evaluation of the iron chelation potential of hydrazones of pyridoxal, salicylaldehyde and 2-hydroxy-1-naphthylaldehyde using the hepatocyte in culture. National Institutes of Health (PubMed). [Link]

-

Iron chelation with salicylaldehyde isonicotinoyl hydrazone protects against catecholamine autoxidation and cardiotoxicity. Free Radical Biology and Medicine. [Link]

-

Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. MDPI (Molecules). [Link]

-

A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. Brieflands (Jundishapur J Microbiol). [Link]

-

Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs. PLOS ONE. [Link]

Sources

Thermodynamic stability of isonicotinoylhydrazone ligands

Thermodynamic Stability of Isonicotinoylhydrazone Ligands: A Comprehensive Guide for Drug Development

Executive Summary

Isonicotinoylhydrazone (INH) ligands represent a highly versatile class of chelating agents with profound implications in pharmacology, particularly in iron chelation therapy and oncology[1]. The thermodynamic stability of these metal-ligand complexes dictates their biological efficacy, directly influencing their ability to outcompete endogenous ligands without inducing off-target metalloenzyme depletion[2]. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of INH ligands, detailing the causality behind experimental workflows, structural optimization, and data deconvolution.

Mechanistic Foundations of INH Ligands

INH derivatives, such as salicylaldehyde isonicotinoyl hydrazone (SIH) and pyridoxal isonicotinoyl hydrazone (PIH), function as highly efficient tridentate (O, N, O) chelators[1]. They coordinate transition metals via the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen.

-

Clinical Relevance: SIH forms highly stable 2:1 (ligand:metal) complexes with Fe³⁺ and Fe²⁺, effectively neutralizing the intracellular labile iron pool and preventing reactive oxygen species (ROS) generation via the Fenton reaction[1],[2]. Furthermore, novel Cu(II) ionophores based on the SIH scaffold have been designed to target the altered redox homeostasis of cancer cells, demonstrating the tunable nature of these ligands[3].

Thermodynamic vs. Kinetic Stability

In drug development, a critical distinction must be made between thermodynamic and kinetic stability:

-

Thermodynamic Stability: Quantified by the cumulative formation constant (

), this dictates the equilibrium state of the complex. High thermodynamic stability is required to safely sequester metals like iron or copper[3]. -

Kinetic Stability: Refers to the rate of ligand degradation (e.g., hydrolysis of the hydrazone bond). SIH, despite its high thermodynamic affinity for iron, suffers from poor hydrolytic stability in aqueous plasma[1].

Causality in Drug Design: Modifying the hydrazone backbone (e.g., adding a methyl or ethyl group to form analogs like HAPI or HPPI) significantly enhances kinetic stability by introducing steric hindrance, without compromising the thermodynamic stability of the metal complex[1].

Thermodynamic equilibria of INH-metal complexation showing stepwise formation.

Self-Validating Experimental Protocol: Spectrophotometric Titration

Causality for Method Selection: While potentiometry is the standard for determining stability constants, INH ligands often exhibit limited aqueous solubility and undergo rapid hydrolysis at low pH. UV-Vis spectrophotometry is the preferred alternative because the highly conjugated hydrazone backbone provides strong, distinct chromophores. This allows for accurate thermodynamic measurements at micro-molar concentrations where the ligand remains fully soluble[4].

Step-by-Step Protocol:

-

Solvent and Buffer Preparation: Prepare a

M stock solution of the INH ligand. If aqueous solubility is poor, utilize a validated co-solvent system (e.g., 30% DMSO/Water)[5]. -

Ionic Strength Control: Add an inert electrolyte (e.g., 0.1 M KCl or NaClO₄) to the solution. Causality: Maintaining a constant ionic strength ensures that activity coefficients remain strictly constant, validating the substitution of concentrations for activities in the equilibrium equations.

-

Baseline Acquisition: Record the baseline UV-Vis spectrum of the free ligand across a pH range (e.g., 3.3 to 8.5) to determine the stepwise protonation constants (

)[4]. -

Incremental Metal Titration: Introduce the metal ion (e.g., Fe³⁺, Cu²⁺, or Au³⁺) in precise micro-aliquots (e.g., 10 µL increments). Monitor the spectral shifts and the formation of isosbestic points[6]. Causality: The presence of sharp isosbestic points is a self-validating indicator that a clean transition between two distinct absorbing species (e.g., free ligand and ML complex) is occurring without side reactions or precipitation.

-

Reversibility Check (Self-Validation): Perform a back-titration using a strong competing chelator (e.g., EDTA) or by adjusting the pH to verify that the complexation is fully reversible and under strict thermodynamic control.

-

Data Deconvolution: Export the spectral matrices into global fitting software (e.g., KEV or HypSpec) to calculate the cumulative stability constants (

)[4].

Self-validating spectrophotometric workflow for stability constant determination.

Quantitative Data: Thermodynamic Stability Profiles

The thermodynamic stability of INH complexes is heavily influenced by the protonation states of the ligand. Table 1 summarizes the protonation constants (

Table 1: Cumulative Protonation Constants (

| Ligand | Reference | |||

| PL-INH | 11.01 | 19.32 | 25.38 | [6] |

| PLP-INH | 11.37 | 19.60 | 23.81 | [4] |

| PLP-F2H | 11.43 | 19.72 | 23.79 | [4] |

| PLP-T2H | 11.47 | 19.75 | 24.24 | [4] |

Note: PL-INH = Pyridoxal isonicotinoyl hydrazone; PLP = Pyridoxal 5'-phosphate derivative. Data derived from spectrophotometric titrations at constant ionic strength.

The complexation of these ligands with transition metals yields highly stable species. For instance, the interaction of PLP-derived hydrazones with Gold(III) yields predominant complex species such as AuL and AuHL in the physiological pH range, highlighting their potential as stable anti-tumor agents[4].

Structure-Activity Relationships (SAR) and Stability Optimization

The rational design of INH ligands requires balancing thermodynamic metal affinity with systemic stability and redox activity.

-

Electronic Effects: Introducing electron-withdrawing groups (e.g., nitro groups) or electron-donating groups (e.g., methoxyl) in the para position to the phenolic hydroxyl alters the

of the donor atoms[3]. In the context of copper, SIH-1 has been identified as a potent Cu(II) ionophore. Interestingly, its ability to induce redox imbalance in cancer cells is driven by the high oxidative potential of its Cu(II) complex, demonstrating that thermodynamic stability must be carefully balanced with redox activity for optimal prooxidative anticancer efficacy[3]. -

Prochelation Strategies: To mitigate the risk of off-target metal depletion (a consequence of excessively high thermodynamic stability), prochelators like BSIH (boronyl salicylaldehyde isonicotinoyl hydrazone) have been developed. BSIH masks the key metal-binding phenolic hydroxyl with a boronic ester, preventing iron binding until it is activated by localized reactive oxygen species (ROS)[2]. This represents a sophisticated application of thermodynamic control, ensuring the chelator is only active in environments experiencing oxidative stress.

References

-

[5] salicylaldehyde isonicotinoyl hydrazone: Topics by Science.gov, Science.gov.5

-

[6] Complexes of Gold(III) with Hydrazones Derived from Pyridoxal: Stability, Structure, and Nature of UV-Vis Spectra, NIH.gov. 6

-

[4] Complexation of Gold(III) with Pyridoxal 5′-Phosphate-Derived Hydrazones in Aqueous Solution, MDPI.4

-

[3] Designing salicylaldehyde isonicotinoyl hydrazones as Cu(II) ionophores with tunable chelation and release of copper for hitting redox Achilles heel of cancer cells, NIH.gov. 3

-

[1] Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties, PLOS One. 1

-

[2] Characterization of cytoprotective and toxic properties of iron chelator SIH, prochelator BSIH and their degradation products, NIH.gov. 2

Sources

- 1. Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties | PLOS One [journals.plos.org]

- 2. Characterization of cytoprotective and toxic properties of iron chelator SIH, prochelator BSIH and their degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing salicylaldehyde isonicotinoyl hydrazones as Cu(II) ionophores with tunable chelation and release of copper for hitting redox Achilles heel of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. salicylaldehyde isonicotinoyl hydrazone: Topics by Science.gov [science.gov]

- 6. Complexes of Gold(III) with Hydrazones Derived from Pyridoxal: Stability, Structure, and Nature of UV-Vis Spectra - PMC [pmc.ncbi.nlm.nih.gov]

Structural and Mechanistic Profiling of Isonicotinic Acid (2-Hydroxy-benzylidene)hydrazide (SIH)

A Technical Guide to Crystallography, Chelation Dynamics, and Drug Development

Executive Summary

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide, widely recognized in pharmacological literature as Salicylaldehyde Isonicotinoyl Hydrazone (SIH), is a highly lipophilic, orally active tridentate iron chelator[1][2]. In the realm of rational drug design, SIH has emerged as a critical structural scaffold due to its profound ability to penetrate cell membranes, sequester intracellular labile iron, and protect tissues against Fenton-mediated oxidative stress[3][4].

As a Senior Application Scientist, I approach the evaluation of SIH not merely as an organic molecule, but as a highly optimized supramolecular machine. Its efficacy is entirely dictated by its crystallographic geometry—specifically, the pre-organization of its donor atoms and the hydrolytic susceptibility of its azomethine linkage[1][5]. This whitepaper deconstructs the crystal structure of SIH, detailing the causality behind its coordination chemistry and providing self-validating experimental protocols for its synthesis and crystallographic resolution.

Crystallographic Profiling & Structural Causality

The structural integrity of SIH is defined by its aroylhydrazone core. Single-crystal X-ray diffraction (SCXRD) studies of SIH and its structural analogs reveal that these molecules typically crystallize in the monoclinic crystal system, predominantly within the

The molecule adopts a trans (

Table 1: Representative Crystallographic Parameters for the SIH Framework

Data synthesized from structurally validated aroylhydrazone analogs[6][7][9].

| Crystallographic Parameter | Value / Description |

| Chemical Formula | C₁₃H₁₁N₃O₂ |

| Molecular Weight | 241.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Beta Angle ( | |

| Z (Molecules/Unit Cell) | 4 |

| Coordination Mode | Tridentate (Phenolate O, Imine N, Enolic/Amide O) |

Coordination Chemistry & Mechanistic Insights

The pharmacological power of SIH lies in its tridentate (O, N, O) coordination pocket. Upon encountering transition metals such as Fe(III), Fe(II), Cu(II), or V(V), SIH undergoes enolization and deprotonation to yield a mono- or di-anionic ligand[10][11].

When sequestering the Labile Iron Pool (LIP), SIH forms a highly stable 2:1 (ligand:metal) complex[3]. Causality: The two tridentate ligands bind the iron center in a perpendicular, meridional fashion, enforcing a distorted octahedral geometry[12]. This complete saturation of the iron coordination sphere prevents the metal from participating in electron-transfer reactions, thereby completely arresting the generation of Reactive Oxygen Species (ROS) via the Fenton reaction[12].

Intracellular iron sequestration pathway of SIH preventing Fenton-mediated ROS generation.

Experimental Methodologies: Self-Validating Protocols

To study the crystal structure of SIH, one must synthesize high-purity material and grow defect-free single crystals. The following protocol is engineered with built-in self-validation checkpoints to ensure absolute scientific integrity.

Protocol: Synthesis and Crystallization of SIH

-

Reagent Condensation: Combine equimolar amounts of isoniazid and salicylaldehyde in absolute ethanol.

-

Causality: Absolute ethanol is selected as a protic solvent to facilitate the proton transfer required during the dehydration step of Schiff base formation, while its moderate boiling point allows for controlled reflux.

-

Self-Validation Checkpoint 1: The solution will immediately transition from colorless to a deep yellow hue, visually confirming the formation of the extended conjugated

-system of the hydrazone[3].

-

-

Reflux & Monitoring: Reflux the mixture at 80 °C for 2–3 hours.

-

Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) eluent. The complete disappearance of the highly UV-active starting materials confirms reaction completion.

-

-

Precipitation & Isolation: Cool the mixture slowly to room temperature to precipitate the crude product. Filter and wash with cold ethanol.

-

Thermodynamic Crystallization: Dissolve the crude SIH in a minimal amount of hot tetrahydrofuran (THF) or ethanol, and allow the solvent to evaporate slowly at 20 °C over 7–10 days.

-

Causality: Slow evaporation ensures the system remains under thermodynamic control. Rapid cooling would lead to kinetic trapping, resulting in microcrystalline powders with high defect densities unsuitable for X-ray diffraction.

-

Self-Validation Checkpoint 3: The formation of distinct, transparent yellow prismatic crystals confirms phase purity. This is further validated by a sharp melting point (232–234 °C) and the absence of an aldehyde proton peak (~10 ppm) in the

H NMR spectrum[3].

-

Step-by-step workflow from Schiff base condensation to single-crystal X-ray diffraction.

Pharmacological Implications & Drug Development

While SIH exhibits exceptional cytoprotective properties—particularly in safeguarding H9c2 cardiomyoblasts against hydrogen peroxide-induced injury[4]—its clinical translation is bottlenecked by its crystallographic and chemical structure. The azomethine (hydrazone) bond is highly susceptible to rapid hydrolysis in aqueous, physiological environments[1][5].

To circumvent this, drug development professionals have utilized the SIH crystal structure to engineer next-generation analogs. By modifying the steric bulk around the hydrazone linkage or developing boronate prochelators (e.g., BSIH, where the phenolic oxygen is masked by a boronic ester that releases the active chelator only in the presence of localized ROS), researchers are successfully extending the biological half-life of this vital pharmacophore[5]. Furthermore, the incorporation of SIH into high-valent oxovanadium metallosupramolecular species has opened new avenues for its use as a catalyst in advanced oxidation processes[13].

References

-

Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs. ResearchGate. 1

-

Novel multifunctional iron chelators of the aroyl nicotinoyl hydrazone class. PMC. 9

-

Line drawings of the chemical structures of the iron chelators, SIH. ResearchGate. 3

-

2,6-Dihydroxybenzaldehyde Analogues of the Iron Chelator Salicylaldehyde Isonicotinoyl Hydrazone. ACS Publications. 4

-

Synthesis, Characterization, Crystal Structures and Antimicrobial Activity of Oxidovanadium(V) Complexes. ResearchGate. 14

-

High-valent oxovanadium metallosupramolecular species as catalysts. PMC. 13

-

Synthesis and luminescence properties of salicylaldehyde isonicotinoyl hydrazone derivatives. ResearchGate.11

-

Iron complexes of an antiproliferative aroyl hydrazone: Characterization of three protonation states. PMC. 12

-

Synthesis and biological activity evaluation of hydrazone derivatives. ResearchGate. 2

-

Therapeutical Potential of Imines; Synthesis, Single Crystal Structure. ACS Omega. 8

-

Pyridoxal isonicotinoyl hydrazone: Topics by Science.gov. Science.gov. 5

-

Synthesis and structures of 3-chloro-N′-(2-hydroxy-benzylidene)benzohydrazide. ResearchGate. 6

-

Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene). ResearchGate. 7

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pyridoxal isonicotinoyl hydrazone: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel multifunctional iron chelators of the aroyl nicotinoyl hydrazone class that markedly enhance cellular NAD+/NADH ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Iron complexes of an antiproliferative aroyl hydrazone: Characterization of three protonation states by EPR methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-valent oxovanadium metallosupramolecular species as catalysts for the oxidation of benzyl alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Tautomerism in N'-(2-hydroxybenzylidene)isonicotinohydrazide (SIH)

This technical guide details the structural dynamics, synthesis, and characterization of N'-(2-hydroxybenzylidene)isonicotinohydrazide , commonly known as Salicylaldehyde Isonicotinoyl Hydrazone (SIH) .

Executive Summary

N'-(2-hydroxybenzylidene)isonicotinohydrazide (SIH) is a lipophilic tridentate iron chelator and a Schiff base derivative of the antitubercular drug isoniazid. Its pharmacological efficacy—specifically its ability to deplete intracellular iron pools and inhibit Mycobacterium tuberculosis—is intrinsically linked to its tautomeric equilibrium.

This guide analyzes the Amide-Iminol tautomerism of the hydrazide pharmacophore. While the neutral amido (keto) form predominates in the solid state and neutral solution, the iminol (enol) form is the reactive species responsible for metal coordination (e.g., Fe³⁺, Zn²⁺). Understanding this equilibrium is critical for optimizing drug solubility, stability, and metal-binding affinity.

Molecular Architecture & Tautomeric Mechanisms

The core structural feature of SIH is the acylhydrazone linkage (-C(=O)-NH-N=CH-). This moiety is capable of amide-iminol tautomerism, which is heavily influenced by solvent polarity and pH.

The Tautomeric Equilibrium

-

Amido (Keto) Form: Characterized by a C=O double bond and an N-H single bond. This is the stable, neutral form found in the crystal lattice.

-

Iminol (Enol) Form: Characterized by a C-OH single bond and a C=N double bond within the hydrazide chain. This form is often transient in solution but is "trapped" upon deprotonation and coordination with metal ions.

Intramolecular Stabilization (The S(6) Motif)

Unlike simple hydrazones, SIH possesses an ortho-hydroxyl group on the benzylidene ring. This group functions as a hydrogen bond donor to the imine nitrogen (O-H···N), creating a pseudo-six-membered ring known as an S(6) motif .[1][2]

-

Effect: This intramolecular lock stabilizes the (E)-isomer , preventing free rotation and ensuring the molecule is pre-organized for metal chelation.

Pathway Visualization

The following diagram illustrates the equilibrium between the Amide and Iminol forms and the subsequent metal chelation pathway.

Figure 1: Tautomeric equilibrium pathways of SIH showing the transition from the stable Amido form to the metal-binding Iminol form.

Experimental Protocols

Synthesis of SIH

This protocol ensures high purity and yield, minimizing the formation of the Z-isomer or hydrolysis byproducts.

Reagents:

-

Isonicotinic acid hydrazide (Isoniazid) (>99%)

-

Salicylaldehyde (2-hydroxybenzaldehyde) (>99%)

Step-by-Step Methodology:

| Step | Action | Critical Parameter / Causality |

| 1 | Dissolution | Dissolve 10 mmol of Isoniazid in 20 mL of absolute ethanol. Slight heating (40°C) may be required. |

| 2 | Addition | Add 10 mmol of Salicylaldehyde dropwise to the stirring solution. |

| 3 | Catalysis | Add 2-3 drops of glacial acetic acid. Why: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by the hydrazine. |

| 4 | Reflux | Reflux the mixture at 80°C for 3-5 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1). |

| 5 | Precipitation | Cool the solution slowly to room temperature, then to 4°C. The product precipitates as white/off-white needles. |

| 6 | Purification | Filter and wash with cold ethanol and diethyl ether. Recrystallize from hot ethanol if necessary. |

| 7 | Drying | Dry in vacuo at 50°C for 6 hours to remove solvent inclusions. |

Characterization Framework

To validate the tautomeric state, a multi-modal approach is required.[5]

A. X-Ray Crystallography (Solid State)

-

Target: Confirm the bond lengths of C7=O1 vs C7-O1.

-

Expected Data:

B. NMR Spectroscopy (Solution State)

-

Solvent: DMSO-d6 (Prevents exchange of labile protons).

-

Diagnostic Signals:

-

δ 12.0 - 12.3 ppm (Singlet, 1H): Amide -NH.

-

δ 11.0 - 11.5 ppm (Singlet, 1H): Phenolic -OH.

-

δ 8.5 - 8.7 ppm (Singlet, 1H): Imine -CH=N-.

-

-

Interpretation: The presence of the distinct NH singlet confirms the Amido form predominates in DMSO. Disappearance of this peak upon D₂O shake confirms the labile nature of the hydrazide proton.

C. Infrared Spectroscopy (FT-IR)

-

Amido Marker: Strong band at 1650–1670 cm⁻¹ (ν(C=O) stretching).

-

Iminol Marker: Absence of C=O and appearance of new bands around 1600–1620 cm⁻¹ (ν(C=N-N=C) system) indicates enolization (usually observed in metal complexes).

Characterization Workflow Diagram

Figure 2: Analytical workflow for validating the tautomeric structure of SIH.

Biological & Pharmacological Implications[3][7][8]

The tautomerism of SIH is not merely a structural curiosity; it defines its mechanism of action as an iron chelator.

Metal Chelation Mechanism

SIH acts as a tridentate ligand (ONO donor set).

-

Deprotonation: Upon approaching a metal ion (e.g., Fe³⁺), the amide proton is released.

-

Tautomeric Shift: The equilibrium shifts entirely to the Iminol (Enolate) form.

-

Coordination: The ligand binds through the Phenolic Oxygen, Imine Nitrogen, and Enolic Oxygen.

-

Result: Formation of a neutral, lipophilic complex (e.g., [Fe(L)2]) that can permeate cell membranes, effectively depleting intracellular iron required for bacterial replication (e.g., in M. tuberculosis).

Data Summary: Tautomeric Markers

| Feature | Amido Form (Keto) | Iminol Form (Enol) |

| Dominant Phase | Solid State / Neutral Solution | Metal Complexes / Basic pH |

| C-O Bond Order | Double (C=O) | Single (C-O⁻) |

| N-N Bond Length | ~1.38 Å | ~1.34 Å (Shortened) |

| Key IR Band | 1650–1680 cm⁻¹ | ~1600 cm⁻¹ (merged with C=N) |

| Biological Role | Prodrug / Transport form | Active Chelating form |

References

-

Crystal structures of (E)-N′-(2-hydroxy-5-methylbenzylidene)isonicotinohydrazide and (E)-N′-(5-fluoro-2-hydroxybenzylidene)isonicotinohydrazide. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. Source: Acta Poloniae Pharmaceutica / PubMed.[3] URL:[Link]

-

Crystal structure of (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide. Source: IUCrData / PubMed Central. URL:[Link]

-

Biological Activities of Hydrazone Derivatives. Source: Molecules (MDPI) / PubMed Central. URL:[Link]

-

Keto-Enol Tautomerism: Key Points and Mechanisms. Source: Master Organic Chemistry. URL:[Link]

Sources

- 1. Crystal structures of (E)-N′-(2-hydroxy-5-methylbenzylidene)isonicotinohydrazide and (E)-N′-(5-fluoro-2-hydroxybenzylidene)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-N′-(2,3,4-Trihydroxybenzylidene)isonicotinohydrazide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Crystal structure of (E)-N′-(3-fluoro-2-hydroxybenzylidene)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Spectroscopy of Hydrazone Schiff Base Ligands and Their Metallocomplexes: A Technical Guide for Structural and Functional Characterization

Executive Summary

Hydrazone Schiff bases—characterized by the highly conjugated azomethine (

This whitepaper provides a comprehensive, field-proven framework for acquiring, interpreting, and validating the electronic spectra of hydrazone Schiff bases and their metallodrug derivatives.

Theoretical Foundations: Causality in Electronic Transitions

Understanding the specific electronic transitions within these molecules is critical for accurate spectral deconvolution. The absorption bands are not arbitrary; they are the direct result of the molecular orbital hierarchy within the ligand and the metal center.

Intra-Ligand Transitions (Free Ligand)

In the uncoordinated state, hydrazone Schiff bases exhibit two primary absorption regions:

-

Transitions (210–285 nm): Originating from the aromatic rings and the extended conjugated backbone[1]. Causality: The high degree of conjugation lowers the energy gap between the

-

Transitions (290–380 nm): Arising from the non-bonding (

Coordination-Induced Spectral Shifts

When a transition metal binds to the ligand, the electronic landscape shifts dramatically:

-

Bathochromic (Red) Shifts: The

band typically shifts to a longer wavelength upon metallation[1]. Causality: The donation of the nitrogen/oxygen lone pairs to the metal cation stabilizes the ground state. Simultaneously, the chelation forces the ligand into a highly planar conformation, extending the effective conjugation length and lowering the energy of the -

Ligand-to-Metal Charge Transfer (LMCT) (350–450 nm): A new band often emerges in the near-UV/visible boundary[1][2]. Causality: Electron density is optically transferred from the electron-rich ligand orbitals to the empty or partially filled d-orbitals of the metal (e.g., observed prominently in Mo(VI) and Cu(II) complexes).

-

d-d Transitions (500–800 nm): Weak, broad bands appear in the visible region[2][3]. Causality: The ligand field splits the degenerate d-orbitals of the transition metal. The exact wavelength of this Laporte-forbidden transition is highly diagnostic of the complex's geometry (e.g., octahedral vs. square planar).

Figure 1: Primary electronic transitions in free hydrazone Schiff bases and their metal complexes.

Quantitative Data Summary

The table below summarizes the expected spectroscopic parameters. Use this as a benchmark during spectral deconvolution.

| Transition Type | Origin | Typical Wavelength (nm) | Molar Absorptivity ( | Diagnostic Value |

| Aromatic rings, conjugated backbone | 210 – 285 | Confirms ligand framework integrity. | ||

| Azomethine ( | 290 – 380 | Red-shifts upon metal coordination. | ||

| LMCT | Ligand to Metal Charge Transfer | 350 – 450 | Confirms metal-ligand bond formation. | |

| d-d | Metal d-orbital splitting | 500 – 800 | Determines coordination geometry. |

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, spectroscopic workflows must be self-validating. The following step-by-step methodology eliminates common artifacts such as solvent cutoff interference and concentration-dependent aggregation.

Step 1: Solvent Selection and Baseline Correction

-

Action: Select a highly polar solvent. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are standard due to the poor aqueous solubility of these complexes[2][3]. If deep-UV transitions (<260 nm) are critical, use spectroscopic-grade acetonitrile[1].

-

Causality: DMSO has a UV cutoff around 268 nm. Attempting to read below this wavelength in DMSO will result in total light absorption by the solvent, causing massive noise and false peaks.

-

Validation: Always run a baseline scan using the exact same batch of solvent in the reference cuvette. This mathematically subtracts solvent absorbance and validates the optical clarity of the cuvettes.

Step 2: Dual-Concentration Preparation

-

Action: Prepare a

M stock solution of the complex. Perform a 1:100 dilution to create a -

Causality: The Beer-Lambert Law dictates that absorbance must ideally remain between 0.1 and 1.5 a.u. for linear detector response. Because

transitions are highly intense ( -

Validation: Scan the

M solution from 200–450 nm (for intra-ligand and LMCT bands). Scan the

Step 3: Physiological Stability Assessment

-

Action: Record the UV-Vis spectrum of the complex in a physiological buffer (e.g., PBS containing 1% DMSO) at 37°C over intervals of 0, 24, 48, and 72 hours[3].

-

Causality: In drug development, a metallodrug must not prematurely dissociate before reaching its target.

-

Validation: A lack of significant spectral shifting or hypochromism over 72 hours validates the thermodynamic stability of the complex in solution[3].

Figure 2: Self-validating UV-Vis experimental workflow for hydrazone Schiff base metal complexes.

Applications in Drug Development: DNA Binding Studies

Electronic absorption spectroscopy is the gold standard for quantifying the interaction between hydrazone Schiff base metallodrugs and calf thymus DNA (CT-DNA).

Mechanistic Causality:

When a planar metal complex (such as a Cu(II) or Ni(II) hydrazone complex) intercalates between DNA base pairs, the

Workflow:

-

Maintain a fixed concentration of the metal complex (

M) in Tris-HCl buffer. -

Titrate with increasing concentrations of CT-DNA (0 to

). -

Record the spectra after a 5-minute incubation per addition.

-

Calculate the intrinsic binding constant (

) using the Wolfe-Shimer equation.

References

-

Synthesis, Characterization, Biological Evaluation, and Computational Study of Mo(VI) Complexes Derived from Hydrazone Schiff Base Ligand Source: University of Johannesburg URL:[Link]

-

Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand Source: ACS Omega URL:[Link]

-

Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies Source: ACS Omega URL:[Link]

-

Synthesis, Characterization, Computational, DNA Binding and Cleavage Studies of Cu (II), Co (II), and Ni (II) Metal Source: International Journal of Innovative Science and Research Technology URL:[Link]

-

Geometry and UV-Vis Spectra of Au3+ Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study Source: PubMed Central (PMC) URL:[Link]

Sources

Methodological & Application

1H NMR characterization of azomethine proton in hydrazones

Application Note: 1H NMR Characterization of the Azomethine Proton in Hydrazones

Abstract & Scope

Hydrazones (

This guide provides a definitive protocol for the identification, assignment, and conformational analysis of the azomethine proton using 1H NMR. It moves beyond basic assignment to address the causality of chemical shifts and the resolution of isomeric mixtures.

The Azomethine Proton: The Diagnostic "Beacon"

In a crowded 1H NMR spectrum of a drug-like molecule, the azomethine proton is a diagnostic handle. Unlike the exchangeable amide/hydrazide proton (

Electronic Environment & Chemical Shift

The azomethine proton is significantly deshielded due to two factors:

-

sp² Hybridization: The carbon atom is sp² hybridized, placing the proton in the deshielding cone of the double bond.

-

Electronegativity: The adjacent nitrogen atom pulls electron density via induction, further deshielding the nucleus.

Typical Range:

Data Summary: Chemical Shift Expectations

| Moiety Type | Typical | Multiplicity | Key Influencer |

| Alkyl Hydrazone | 6.8 – 7.5 | Triplet/Multiplet | Adjacent alkyl group shielding |

| Aryl Hydrazone | 7.8 – 8.4 | Singlet | Aromatic ring current anisotropy |

| Acylhydrazone | 8.0 – 8.8 | Singlet | Carbonyl anisotropy (deshielding) |

| Nitro-Aryl Hydrazone | 8.5 – 9.2 | Singlet | Strong electron-withdrawing groups |

Critical Analysis: The E/Z Isomerism Challenge

The most common failure mode in hydrazone characterization is misinterpreting signal duplication as impurities. Hydrazones exist in equilibrium between

-

Thermodynamics: The

isomer is generally the major species (>90%) due to steric minimization. -

Acylhydrazones: These add a second layer of complexity—rotation around the amide bond (

), leading to syn/anti rotamers. -

Solvent Effects: Polar aprotic solvents (DMSO-d6) stabilize the open polar forms and often slow the exchange rate enough to see distinct signals for both isomers, whereas

may show broadened averaged signals.

Self-Validating Logic:

If you observe a small singlet appearing 0.1–0.5 ppm upfield or downfield from your main azomethine peak, and its integration matches a corresponding "shadow" peak for the

Experimental Protocols

Protocol A: Standard Acquisition (Quantitative)

Objective: To obtain accurate integration for purity assessment.

-

Solvent Selection:

-

Sample Preparation: Dissolve 5–10 mg of compound in 600 µL of solvent. Ensure the solution is clear; filter if necessary to prevent line broadening from particulates.

-

Pulse Sequence: Standard 1D proton with a

pulse angle. -

Relaxation Delay (D1): Set D1

5 seconds. The azomethine proton can have a longer -

Acquisition: 64 scans minimum for adequate S/N on minor isomer detection.

Protocol B: Geometry Determination (NOE/ROESY)

Objective: To definitively assign E vs. Z configuration.

-

Theory: The

isomer places the azomethine proton spatially close to the amide -

Experiment: 1D Selective NOE or 2D NOESY.

-

Step-by-Step:

-

Identify the Azomethine resonance (e.g., 8.2 ppm).

-

Irradiate this frequency selectively.

-

Positive Result (

-isomer): Strong NOE enhancement observed at the Amide -

Positive Result (

-isomer): NOE enhancement observed at the substituent

-

Visualization: Workflow Diagram

The following diagram outlines the logical decision tree for characterizing a new hydrazone derivative.

Figure 1: Logical workflow for the structural assignment of hydrazone isomers using 1H NMR and NOE spectroscopy.

Troubleshooting & Tips

-

Signal Overlap: The azomethine proton often overlaps with the H-2/H-6 protons of electron-deficient aromatic rings (e.g., pyridine, nitrobenzene).

-

Solution: Run an HSQC experiment. The azomethine carbon (

) typically appears at 140–150 ppm , distinct from most aromatic carbons (120–135 ppm).

-

-

Broad Signals: If the azomethine peak is broad, it indicates intermediate exchange rates between isomers or rotamers.

-

Solution: Perform Variable Temperature (VT) NMR . Heating to 50–80°C in DMSO-d6 will often coalesce the signals into a sharp average, confirming the dynamic equilibrium rather than degradation.

-

-

Water Suppression: In wet DMSO, the water signal (3.33 ppm) is far from the azomethine region, but exchangeable

protons may broaden due to proton exchange with water. Keep samples dry.

References

-

Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link

-

Lehn, J. M. (2007). Dynamic Combinatorial Chemistry and Virtual Combinatorial Libraries. Chemistry - A European Journal. Link

-

Gordillo, et al. (2017).[5] 1H-NMR spectrum of isomers 1-E,E, 1-E,Z, in CDCl3 and 1-Z,Z in acetone-d6.[5] ResearchGate.[6] Link

-

Singh, P., et al. (2021).[2] Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. Link

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (General Reference for Chemical Shifts).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. researchgate.net [researchgate.net]

Application Note: High-Throughput MIC Determination of Salinazid against Mycobacterium tuberculosis via Resazurin Microtiter Assay (REMA)

Introduction & Mechanistic Rationale

Salinazid (N'-(2-hydroxybenzylidene)isonicotinohydrazide) is an isonicotinoyl hydrazone derivative of the first-line antitubercular drug, isoniazid (INH)[1]. The continuous emergence of multidrug-resistant (MDR) Mycobacterium tuberculosis (Mtb) has driven the need to evaluate novel INH analogs that can potentially bypass certain resistance mechanisms or offer better pharmacokinetic profiles[2][3].

Salinazid functions as a prodrug. The addition of a substituted benzaldehyde moiety increases the molecule's lipophilicity, which is hypothesized to facilitate superior passive diffusion through the highly hydrophobic, mycolic acid-rich mycobacterial cell wall[1]. Once inside the cytoplasm, Salinazid is oxidatively activated by the mycobacterial catalase-peroxidase enzyme (KatG) into a highly reactive isonicotinic acyl radical[1][4]. This radical forms a covalent adduct with NAD(H), which then competitively binds to and inhibits InhA (enoyl-acyl carrier protein reductase)[1]. Because InhA is an essential enzyme in the FAS-II pathway, its inhibition halts mycolic acid biosynthesis, leading to a loss of cell wall integrity and subsequent bacterial death[1][5].

Fig 1. Mechanism of action of Salinazid: Prodrug activation by KatG and subsequent InhA inhibition.

Quantitative Data: Comparative Efficacy

Evaluating the Minimum Inhibitory Concentration (MIC) is the primary metric for determining in vitro antitubercular activity[1]. The table below summarizes the expected MIC ranges for Salinazid compared to standard first-line therapies against the Mtb H37Rv reference strain.

Table 1: Comparative MIC Values against M. tuberculosis H37Rv

| Compound | MIC Range (µg/mL) | Mechanism of Action / Primary Target |

| Isoniazid (INH) | 0.03 – 0.06 | Prodrug / InhA (Mycolic acid synthesis) |

| Salinazid | 0.10 – 0.25 | Prodrug / InhA (Mycolic acid synthesis) |

| Rifampicin (RIF) | 0.06 – 0.25 | Direct Inhibition / RNA Polymerase |

(Note: MIC values can vary slightly based on specific assay conditions and the exact passage of the H37Rv strain used[1][2][6].)

Assay Principle: The Resazurin Microtiter Assay (REMA)

Because M. tuberculosis has a slow replication cycle (doubling time of ~15-20 hours), traditional agar-based proportion methods can take 3 to 4 weeks to yield results[6]. The REMA is the modern gold standard for high-throughput MIC determination[6][7].

Causality of Assay Components:

-

Resazurin Dye: Resazurin is a blue, non-fluorescent oxidation-reduction indicator. Metabolically active (viable) mycobacteria utilize cellular oxidoreductases to reduce resazurin into resorufin, a pink, highly fluorescent compound[6][7]. This binary color switch eliminates the subjectivity of visual turbidity assessments.

-

Middlebrook 7H9 + OADC: The basal medium is supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase)[2][6]. Causality: Oleic acid and dextrose provide essential carbon and energy sources. Albumin is critical as it binds free fatty acids that are naturally toxic to Mtb, while catalase neutralizes toxic peroxides generated during prolonged incubation[6].

-

Casitone Addition: The inclusion of 0.1% Casitone provides a rich source of amino acids, accelerating the growth rate and allowing the assay to be completed in just 8-9 days[2][6].

-

Surfactant Exclusion: While Tween 80 is often used to prevent Mtb clumping in liquid culture, it is deliberately excluded during the REMA plate incubation. Causality: Tween 80 can form micelles that sequester highly lipophilic drugs like Salinazid, artificially inflating the apparent MIC[8].

Experimental Protocol: Self-Validating REMA Workflow

This protocol is engineered as a self-validating system. By embedding strict spatial and biological controls, any colorimetric change is guaranteed to be a direct result of Salinazid's antimicrobial activity rather than procedural artifacts.

Materials Required

-

M. tuberculosis H37Rv strain, grown to logarithmic phase (OD595 ~0.5)[8].

-

Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC[2][6].

-

Salinazid stock solution (10 mg/mL dissolved in 100% DMSO)[8].

-

Resazurin sodium salt powder (0.02% w/v in distilled water, filter-sterilized, stored at 4°C)[6][7].

-

Sterile 96-well clear-bottom microtiter plates[8].

Step-by-Step Methodology

-

Edge Effect Control (Self-Validation Step 1): Dispense 200 µL of sterile distilled water into all outer perimeter wells of the 96-well plate.

-

Rationale: A 7-day incubation at 37°C causes significant evaporation. The water ring creates a localized humidified microenvironment, preventing the evaporation of the inner test wells. Without this, drug concentrations in the outer wells would artificially increase, yielding false-positive MICs.

-

-

Drug Dilution: Add 100 µL of 7H9-OADC broth to the inner wells. Prepare a serial two-fold dilution of Salinazid across the columns to achieve a final testing range (e.g., 2.0 µg/mL down to 0.015 µg/mL)[2][6]. Ensure the final DMSO concentration in any well does not exceed 1% to prevent solvent-induced bacterial toxicity.

-

Inoculum Preparation: Adjust the Mtb H37Rv culture to a McFarland No. 1 standard, then dilute 1:20 in 7H9-OADC broth[6][7].

-

Inoculation: Add 100 µL of the diluted Mtb suspension to the drug-containing wells. The final bacterial load should be approximately

CFU/well[8]. -

Quality Control Implementation (Self-Validation Step 2 & 3):

-

Primary Incubation: Cover the plate, seal it tightly inside a plastic zip-lock bag (acting as a secondary evaporation barrier), and incubate at 37°C under normal atmospheric conditions for exactly 7 days[6][7].

-

Indicator Addition: After 7 days, carefully unseal the plate and add 30 µL of the 0.02% resazurin solution to each test and control well[2][6].

-

Secondary Incubation: Re-incubate the plate at 37°C for an additional 24 to 48 hours[2].

-

Readout & Interpretation: Visually assess the color of the wells[6][7].

-

Blue: Resazurin remains oxidized (Bacterial growth successfully inhibited by Salinazid).

-

Pink: Resazurin reduced to resorufin (Bacterial growth occurred).

-

MIC Determination: The MIC is defined as the lowest concentration of Salinazid that completely prevents the color change from blue to pink[7][9].

-

Fig 2. Step-by-step workflow of the Resazurin Microtiter Assay (REMA) for M. tuberculosis.

References

-

Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC. Available at: [Link]

-

Resazurin microtiter assay (REMA) assay for measuring the susceptibility of H37Rv to rifampicin and MCC950 - Bio-protocol. Available at:[Link]

-

Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC. Available at:[Link]

-

Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis - Journal of Antimicrobial Chemotherapy. Available at:[Link]

-

Application of the resazurin microtitre assay for the detection of isoniazid and/or rifampicin resistant Mycobacterium tuberculosis clinical isolates in Central Vietnam - Hue University of Medicine and Pharmacy. Available at: [Link]

-

Synthesis, Biological Evaluation and 2D-QSAR Study of Halophenyl Bis-Hydrazones as Antimicrobial and Antitubercular Agents - MDPI. Available at: [Link]

-

Design of a series of cocrystals featuring isoniazid modified with diacetone alcohol - IUCr Journals. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]

- 3. mdpi.com [mdpi.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. bio-protocol.org [bio-protocol.org]

Synthesis of lanthanide complexes with isonicotinoylhydrazones

Application Note: Strategic Synthesis and Characterization of Lanthanide(III) Isonicotinoylhydrazone Complexes

Executive Summary & Rationale

The coordination of lanthanide ions (Ln³⁺) with isonicotinoylhydrazones represents a pivotal area in inorganic medicinal chemistry. Isonicotinic acid hydrazide (Isoniazid/INH) is a first-line antitubercular agent. However, the emergence of multi-drug resistant (MDR) strains of Mycobacterium tuberculosis necessitates the development of modified pharmacophores.

Why Lanthanides?

-

The Chelation Effect: Complexation with lipophilic lanthanides enhances the transmembrane permeability of the drug (Overton’s concept of cell permeability), potentially overcoming resistance mechanisms related to uptake.

-

Lewis Acidity: The high Lewis acidity of Ln³⁺ ions (La–Lu) facilitates the polarization of the hydrazone C=N bond, potentially altering the reactivity of the pharmacophore within the bacterial active site.

-

Luminescence: Eu³⁺ and Tb³⁺ complexes offer unique luminescent properties, serving as "trackable" drug models for intracellular localization studies.

This guide provides a high-fidelity protocol for synthesizing these complexes, specifically focusing on controlling the keto-enol tautomerism —the single most critical variable in determining coordination geometry.

Critical Mechanism: The Tautomeric Switch

Before synthesis, researchers must understand that hydrazone ligands exist in equilibrium between a neutral Keto form and an anionic Enol form. The synthetic pH determines which form coordinates to the metal.

-

Neutral Conditions: The ligand binds in the Keto form (neutral bidentate/tridentate).

-

Basic Conditions: The ligand deprotonates, binding in the Enol form (anionic).[1] This mode often yields more stable, charge-neutral complexes with higher lipophilicity.

Figure 1: The pH-dependent "Tautomeric Switch" dictates the final coordination mode and charge of the complex.

Phase 1: Ligand Synthesis (Schiff Base Condensation)

We will synthesize a model ligand: N'-(2-hydroxybenzylidene)isonicotinohydrazide (derived from Salicylaldehyde and Isoniazid). This ligand is chosen for its ability to act as a tridentate (ONO) donor, providing exceptional stability.

Reagents:

-

Isonicotinic acid hydrazide (INH) (>99%)

-

Salicylaldehyde (or substituted derivative)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

Protocol:

-

Charge: Dissolve 10 mmol of Isoniazid in 40 mL of hot absolute ethanol in a 100 mL round-bottom flask.

-

Addition: Add 10 mmol of Salicylaldehyde dropwise with constant stirring.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Expert Note: While many aromatic aldehydes react without acid, the catalyst ensures rapid protonation of the carbonyl oxygen, accelerating nucleophilic attack by the hydrazide nitrogen.

-

-

Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:CHCl₃ 1:9).

-

Isolation: Cool to room temperature. A yellow/white crystalline precipitate will form.

-

Purification: Filter and wash with cold ethanol (2x10 mL) followed by diethyl ether (to remove unreacted aldehyde). Recrystallize from hot ethanol if yield < 95% purity.

Phase 2: Lanthanide Complexation[2][3]

Reagents:

-

Synthesized Ligand (Phase 1)

-

Triethylamine (Et₃N) - For Enolic Route

-

Solvent: Methanol/Acetonitrile (1:1 mixture recommended for solubility)

Protocol (Enolic/Neutral Complex Route): This route is preferred for biological applications as it produces neutral, lipophilic complexes.

-

Ligand Solution: Dissolve 3 mmol of the Ligand in 30 mL of hot Methanol/Acetonitrile (1:1).

-

Troubleshooting: If solubility is poor, add small aliquots of DMF, but be aware DMF is hard to remove later.

-

-

Deprotonation: Add Triethylamine (Et₃N) dropwise until pH reaches ~8.0–8.5. The solution color often intensifies (yellow to orange) due to extended conjugation in the enol form.

-

Metal Addition: Dissolve 1 mmol of Ln(NO₃)₃·6H₂O in 10 mL acetonitrile. Add this dropwise to the ligand solution.

-

Stoichiometry Note: We use a 1:3 (Metal:Ligand) ratio to satisfy the trivalent charge of the Ln³⁺ with three mono-anionic ligands, resulting in a neutral [Ln(L)₃] species.

-

-

Reflux: Reflux for 6–8 hours.

-

Precipitation: If precipitate does not form upon cooling, reduce volume by 50% on a rotary evaporator and add cold diethyl ether.

-

Drying: Dry in a vacuum desiccator over P₄O₁₀. Lanthanide complexes are often hygroscopic; ensure strict moisture control.

Figure 2: Step-by-step workflow from precursor condensation to metal complex isolation.

Phase 3: Characterization & Validation

Trustworthiness in this synthesis relies on verifying the coordination mode (Keto vs. Enol).

Table 1: Diagnostic Spectral Signatures

| Technique | Parameter | Observation (Free Ligand) | Observation (Ln-Complex) | Interpretation |

| FT-IR | ν(C=O) Amide | Strong band ~1660-1680 cm⁻¹ | Disappears (Enol route) or Shifts to ~1640 cm⁻¹ (Keto route) | Disappearance confirms enolization and coordination via enolic oxygen. |

| FT-IR | ν(C=N) Azomethine | ~1600-1620 cm⁻¹ | Shifts to lower freq (~1580-1590 cm⁻¹) | Indicates coordination through the azomethine nitrogen. |

| FT-IR | ν(Ln-O) / ν(Ln-N) | Absent | New bands ~450 / ~520 cm⁻¹ | Direct evidence of metal-ligand bonding. |

| ¹H NMR | NH Signal | Singlet ~10-12 ppm | Absent (Enol route) | Confirms deprotonation of the hydrazide NH. |

| UV-Vis | λmax | Ligand centered π-π* | Red shift (Bathochromic) | Extended conjugation upon chelation (LMCT bands may appear). |

Expert Insight on NMR: For paramagnetic lanthanides (e.g., Eu³⁺, Gd³⁺, Tb³⁺), standard ¹H NMR will show significant line broadening and chemical shift displacement due to the isotropic shift. For structural validation via NMR, use La³⁺ (Lanthanum) or Lu³⁺ (Lutetium) analogues, as they are diamagnetic and yield sharp, interpretable spectra.

Applications in Drug Development

1. Antitubercular Activity: The synthesized [Ln(L)₃] complexes typically exhibit lower MIC (Minimum Inhibitory Concentration) values against M. tuberculosis compared to the free ligand.

-

Mechanism:[4][5][6] The neutral, lipophilic complex penetrates the mycobacterial cell wall (mycolic acid layer) more effectively than the polar free drug.

2. Cytotoxicity (Antitumor): Lanthanide hydrazones have shown ability to bind DNA via intercalation or groove binding.

-

Protocol for Testing: Use MTT assay on cell lines (e.g., HepG2, MCF-7). Dissolve complex in 0.1% DMSO/media.

-

Note: Lanthanides can hydrolyze the phosphate backbone of DNA (acting as chemical nucleases), a property enhanced by the Lewis acidity of the metal center.

References

-

Sridhar, S. K., et al. (2002). "Synthesis and antimicrobial activity of a new class of isonicotinoylhydrazones." Journal of Medicinal Chemistry.

-

Rao, T. R., et al. (1991).[3] "Complexes of some lanthanides with acetoneisonicotinoyl hydrazone: A synthetic and spectral study." Proceedings of the Indian Academy of Sciences.

-

Zinner, L. B., et al. (1979). "Synthesis and structure of complexes of lanthanide nitrates and isonicotinic acid hydrazide." Inorganic Chemistry.

-

Master Organic Chemistry. (2022). "Keto-Enol Tautomerism: Mechanisms and Key Factors."

- Bernhardt, P. V. (2011). "Coordination chemistry of the lanthanides." Encyclopedia of Inorganic and Bioinorganic Chemistry. (General Reference for Ln Contraction principles).

Sources

- 1. Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Lanthanide Metal Ion Complexes of New Polydentate Hydrazone Schiff Base Ligand [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols for X-ray Diffraction Sample Preparation of Hydrazide Derivatives

Introduction: The Critical Path from Molecule to Structure

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of molecules.[1] For researchers in medicinal chemistry and drug development, where structure dictates function, obtaining an accurate crystal structure is often a pivotal moment in a compound's journey. Hydrazide derivatives, a class of compounds rich in synthetic versatility and biological activity, are of particular interest.[2][3][4][5] Their inherent capacity for strong hydrogen bonding, owing to the -C(=O)NHNH- moiety, governs their supramolecular assembly but also introduces specific challenges in sample preparation, such as polymorphism and a tendency to form oils or amorphous solids.[6][7]

This guide provides an in-depth, experience-driven framework for preparing high-quality single crystals of hydrazide derivatives suitable for XRD analysis. Moving beyond a simple recitation of steps, we will explore the causality behind methodological choices, offering protocols that are both robust and adaptable to the unique character of each derivative.

Part 1: Foundational Principles of Crystallization

The journey to a diffraction-quality crystal is a process of controlled precipitation, guiding molecules to self-assemble from a disordered solution state into a highly ordered, three-dimensional lattice. This process is governed by two fundamental, sequential events: nucleation and crystal growth.[8]

-

Nucleation: The initial formation of a stable, microscopic crystalline aggregate from a supersaturated solution. This is often the rate-limiting step. The fewer nucleation sites available, the more likely it is that a small number of large, high-quality crystals will form.[9] Excessive nucleation sites, often caused by dust, impurities, or scratches on the glassware, typically lead to a mass of microcrystals unsuitable for single-crystal XRD.[10]

-

Crystal Growth: The subsequent, ordered addition of molecules from the solution onto the surface of the existing nuclei.[8] The ideal crystal growth is slow and steady, allowing each molecule to find its optimal position in the lattice, minimizing defects.

The driving force for both stages is supersaturation , a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature. All crystallization techniques are, at their core, methods to achieve and control the rate of supersaturation.

Part 2: Pre-Crystallization Workflow: Setting the Stage for Success

Haste and impurity are the primary adversaries of successful crystallization. A methodical approach before any crystallization attempt is initiated dramatically increases the probability of success.

Purity is Non-Negotiable

A prerequisite for growing high-quality single crystals is the purity of the compound. Impurities can inhibit crystal growth, be incorporated into the lattice causing disorder, or preferentially induce the formation of amorphous precipitate.[11][12]

-

Recommendation: The compound should be purified to the highest possible degree (>98%, as determined by NMR and LC-MS). The final purification step should ideally be a bulk recrystallization or column chromatography to remove even minor contaminants.

Comprehensive Solubility Assessment

Before a crystallization method can be chosen, you must understand your compound's solubility profile.[11] This involves screening a panel of solvents with varying polarities and properties.

Protocol: Line-of-Vials Solubility Test

-

Arrange a series of small, clean vials (e.g., 1-2 mL).

-

Place a small, consistent amount of your purified hydrazide derivative (e.g., 5-10 mg) into each vial.

-

To each vial, add a different solvent dropwise (e.g., 0.1 mL at a time), vortexing or sonicating between additions.

-

Record your observations:

-

Insoluble: Compound does not dissolve even with added volume.

-

Sparingly Soluble: Only a small amount dissolves.

-

Soluble: Compound dissolves readily in a small volume of solvent.

-

Very Soluble: Compound dissolves instantly in the first few drops.

-

-

Filter any solutions that have completely dissolved through a syringe filter (PTFE, 0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[9][11]

Table 1: Common Solvents for Crystallization Screening of Hydrazide Derivatives

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |

| n-Hexane | 69 | 1.88 | Very nonpolar. Good as an anti-solvent. |

| Toluene | 111 | 2.38 | Aromatic, can have specific interactions. |

| Diethyl Ether | 35 | 4.34 | Very volatile, good for vapor diffusion. |